Methyl 2-chloroacrylate

Catalog No.
S772678
CAS No.
80-63-7
M.F
C4H5ClO2
M. Wt
120.53 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-chloroacrylate

CAS Number

80-63-7

Product Name

Methyl 2-chloroacrylate

IUPAC Name

methyl 2-chloroprop-2-enoate

Molecular Formula

C4H5ClO2

Molecular Weight

120.53 g/mol

InChI

InChI=1S/C4H5ClO2/c1-3(5)4(6)7-2/h1H2,2H3

InChI Key

AWJZTPWDQYFQPQ-UHFFFAOYSA-N

SMILES

COC(=O)C(=C)Cl

Solubility

less than 1 mg/mL at 72° F (NTP, 1992)
> 10% in ethe

Synonyms

Methyl-2-chloroacrylate

Canonical SMILES

COC(=O)C(=C)Cl

Monomer for Specialty Polymers:

MCA can be used as a building block (monomer) for the synthesis of specialized polymers with specific properties. Research suggests it can be incorporated into acrylic polymers, potentially leading to materials with enhanced:

  • Optical clarity: This property makes it potentially suitable for applications in aircraft glazing, as seen in some research studies [PubChem, Methyl 2-chloroacrylate, ].
  • Chemical resistance: Research indicates MCA-based polymers might exhibit improved resistance to certain chemicals compared to traditional acrylics [National Toxicology Program (NTP), Methyl 2-chloroacrylate (80-63-7), ].

Organic synthesis:

MCA's reactive nature makes it a potential intermediate in the synthesis of various organic compounds. Researchers are exploring its use in the creation of:

  • Fine chemicals: These are specialized chemicals used in various applications, including pharmaceuticals and agricultural products.
  • Functional materials: These are materials with specific functionalities, such as conductivity or self-assembly, which can be utilized in various technological applications.

Bioconjugation:

Bioconjugation involves linking biological molecules (like proteins or antibodies) to synthetic molecules. Due to its reactivity, MCA could potentially be used as a linker molecule in bioconjugation studies, aiding the attachment of desired functionalities to biomolecules.

Model compound for toxicity studies:

MCA's irritant and potentially toxic nature can be utilized as a model compound in controlled laboratory settings to study the mechanisms of:

  • Skin and respiratory tract irritation: Research is ongoing to understand the specific mechanisms by which MCA causes irritation [National Toxicology Program (NTP), Methyl 2-chloroacrylate (80-63-7), ].
  • Genotoxicity: This refers to the potential of a substance to damage genetic material. Research is being conducted to evaluate MCA's potential genotoxic effects [National Toxicology Program (NTP), Methyl 2-chloroacrylate (80-63-7), ].

Physical Description

Methyl 2-chloroacrylate is a colorless liquid. Used to make acrylic high polymer with properties closely resembling those of polymethylmethacrylate. Monomer for specialty polymers (e.g., aircraft glazing). (EPA, 1998)

Color/Form

COLORLESS LIQUID

XLogP3

1.5

Boiling Point

126 °F at 51 mm Hg (EPA, 1998)
52 °C @ 51 mm Hg

Density

1.189 at 68 °F (EPA, 1998)
1.189 @ 20 °C/4 °C

UNII

47PG4L077J

GHS Hazard Statements

Aggregated GHS information provided by 10 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (80%): Flammable liquid and vapor [Warning Flammable liquids];
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H330 (80%): Fatal if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable

Flammable;Corrosive;Acute Toxic

Other CAS

80-63-7

Wikipedia

Methyl 2-chloroacrylate

Methods of Manufacturing

REACTION OF ETHYLENE TRICHLORIDE WITH FORMALDEHYDE & METHYL ALCOHOL IN THE PRESENCE OF SULFURIC ACID

Dates

Modify: 2023-08-15

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